molecular formula C19H18F3N3O3 B2675124 methyl 7-(3-(2-(trifluoromethyl)phenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448075-16-8

methyl 7-(3-(2-(trifluoromethyl)phenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2675124
CAS No.: 1448075-16-8
M. Wt: 393.366
InChI Key: XBZMAGDGAYONBT-UHFFFAOYSA-N
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Description

Methyl 7-(3-(2-(trifluoromethyl)phenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(3-(2-(trifluoromethyl)phenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting with the preparation of the core dihydroisoquinoline structure. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinoline core. The trifluoromethyl group is then introduced via a trifluoromethylation reaction, which can be performed using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and the trifluoromethylation step, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(3-(2-(trifluoromethyl)phenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Methyl 7-(3-(2-(trifluoromethyl)phenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-(3-(2-(trifluoromethyl)phenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins or enzymes by forming strong hydrogen bonds and hydrophobic interactions. This can lead to inhibition of enzyme activity or modulation of receptor function, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated isoquinolines and ureas, such as:

  • Methyl 7-(3-(2-(trifluoromethyl)phenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • Trifluoromethylated benzamides
  • Trifluoromethylated phenylureas

Uniqueness

What sets this compound apart is its unique combination of the isoquinoline core and the trifluoromethylated phenylurea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Biological Activity

Methyl 7-(3-(2-(trifluoromethyl)phenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C18H18F3N3O2C_{18}H_{18}F_3N_3O_2. Its structure includes a dihydroisoquinoline core substituted with a trifluoromethyl phenyl group and a ureido moiety, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:

  • Inhibition of Enzyme Activity : Many isoquinoline derivatives act as enzyme inhibitors, affecting pathways such as cell proliferation and apoptosis.
  • Receptor Modulation : These compounds may interact with various receptors, including those involved in neurotransmission and cancer cell signaling.
  • Induction of Apoptosis : Some studies have shown that related compounds can induce programmed cell death in cancer cells, potentially through the activation of caspases and modulation of mitochondrial membrane potential.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoquinoline derivatives. For instance, this compound has been evaluated for its effects on various cancer cell lines.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
DLD-15.0Induction of apoptosis via caspase activation
HT-296.5Mitochondrial membrane disruption
MCF-74.8Inhibition of proliferation

The compound demonstrated significant cytotoxicity against DLD-1 and HT-29 colorectal cancer cells, with IC50 values indicating effective concentrations for inducing apoptosis. The mechanism was confirmed through assays measuring active caspase levels and changes in mitochondrial potential.

Neuroprotective Effects

In addition to its anticancer activity, this compound has shown promise in neuroprotection:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter levels, which is critical in neurodegenerative diseases.
  • Oxidative Stress Reduction : It has been noted to reduce oxidative stress markers in neuronal cells.

Case Studies

  • Study on DLD-1 Cells :
    A study published in Cancer Letters demonstrated that treatment with the compound led to a significant increase in apoptotic markers in DLD-1 cells. The study utilized flow cytometry to analyze cell death pathways and found that approximately 66% of treated cells exhibited active caspase-8 levels compared to controls .
  • Neuroprotective Study :
    Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced cell death in SH-SY5Y neuroblastoma cells. Results indicated a dose-dependent reduction in cell death and improved viability at specific concentrations .

Properties

IUPAC Name

methyl 7-[[2-(trifluoromethyl)phenyl]carbamoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3/c1-28-18(27)25-9-8-12-6-7-14(10-13(12)11-25)23-17(26)24-16-5-3-2-4-15(16)19(20,21)22/h2-7,10H,8-9,11H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZMAGDGAYONBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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